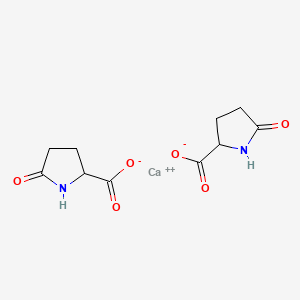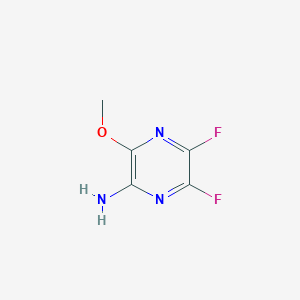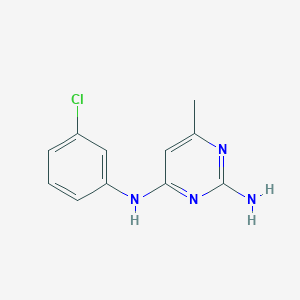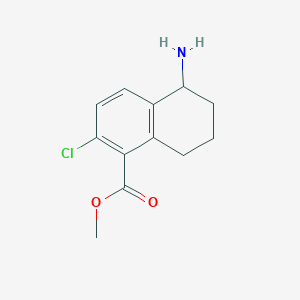![molecular formula C6H5N3O4 B13113044 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is known for its unique structure, which includes a fused furo-pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is often carried out in the presence of a base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Applications De Recherche Scientifique
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound shares a similar pyrimidine core but lacks the fused furo ring system.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with different substituents, leading to distinct chemical properties.
Uniqueness
The uniqueness of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione lies in its fused furo-pyrimidine ring system, which imparts specific chemical and biological properties not found in simpler pyrimidine derivatives . This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Propriétés
Formule moléculaire |
C6H5N3O4 |
|---|---|
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
2-amino-7-hydroxy-3,7-dihydrofuro[3,2-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H5N3O4/c7-6-8-1-2(10)5(12)13-3(1)4(11)9-6/h2,10H,(H3,7,8,9,11) |
Clé InChI |
RZRWZPJEXUZSBF-UHFFFAOYSA-N |
SMILES canonique |
C1(C2=C(C(=O)NC(=N2)N)OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















